molecular formula C19H20N2O3 B2700030 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide CAS No. 905684-06-2

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide

Cat. No.: B2700030
CAS No.: 905684-06-2
M. Wt: 324.38
InChI Key: LABKFVBKDVNICJ-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a benzamide derivative characterized by a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 4-methoxyphenyl group at the 1-position and a 4-methylbenzamide moiety at the 3-position.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-3-5-14(6-4-13)19(23)20-15-11-18(22)21(12-15)16-7-9-17(24-2)10-8-16/h3-10,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKFVBKDVNICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methylbenzamide Moiety: This can be done using amide bond formation techniques, such as coupling reactions with reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

Target Compound

  • Core Structure : Benzamide linked to a 5-oxopyrrolidin-3-yl group.
  • Substituents: 4-Methoxyphenyl at pyrrolidinone’s 1-position. 4-Methylbenzamide at pyrrolidinone’s 3-position.
  • Molecular Weight : ~338.38 g/mol (estimated).

Analogues from Evidence

(a) N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g)
  • Core Structure : Benzamide linked to a propen-1-yl-3-one moiety.
  • Key Differences: Sulfamoylphenyl group replaces pyrrolidinone. Prop-1-en-1-yl bridge introduces π-conjugation.
  • Synthesis : Derived from 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.
(b) N-[(5Z)-5-{[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
  • Core Structure: Benzamide fused with thiazolidinone and pyrazole.
  • Key Differences: Thiazolidinone (4-oxo-2-thioxo) and pyrazole substituents. Bromophenyl group enhances halogen bonding.
  • Molecular Weight : ~593.04 g/mol.
  • Significance: Thiazolidinone derivatives are associated with anti-inflammatory and anticancer activities.
(c) Ispinesib Mesylate (CAS-514820-03-2)
  • Core Structure: Benzamide linked to a quinazolinone and aminopropyl group.
  • Key Differences: Quinazolinone core instead of pyrrolidinone. Methanesulfonate salt improves bioavailability.
  • Molecular Weight : 613.20 g/mol.
  • Significance : Clinically studied as a kinesin inhibitor for cancer therapy.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Reference
Target Compound Pyrrolidinone 4-Methoxyphenyl, 4-methylbenzamide ~338.38 N/A (Theoretical)
3a–g Propen-1-yl-3-one Sulfamoylphenyl, benzamide ~400–450 (estimated) Antimicrobial (inferred) [1]
Thiazolidinone-Pyrazole Derivative Thiazolidinone 4-Bromophenyl, pyrazole 593.04 Anti-inflammatory, Anticancer [10]
Ispinesib Mesylate Quinazolinone Aminopropyl, methanesulfonate 613.20 Anticancer (kinesin inhibitor) [13]

Computational Analysis

  • Density Functional Theory (DFT) : Used to optimize geometries and predict thermochemical properties (e.g., bond energies, reaction pathways) for benzamide derivatives .
  • SHELX Software : Applied in crystallographic studies to resolve structural ambiguities in related compounds .

Pharmacological and Regulatory Considerations

  • Regulatory Status : Analogues like ispinesib mesylate have entered clinical trials, highlighting the benzamide scaffold’s relevance in drug development .

Biological Activity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide, a compound with a complex organic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 404.48 g/mol. Its structure includes a pyrrolidinone ring, a methoxyphenyl group, and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist. The exact pathways are contingent upon the biological context and target molecules involved.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzamide fragment can inhibit receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are crucial in cancer progression. The inhibition rates for some analogs reached up to 92% at concentrations as low as 10 nM .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies suggest that it may inhibit enzymes like acetylcholinesterase (AChE) and urease, which are important in various physiological processes and disease states .

3. Antibacterial Activity

Preliminary antibacterial screening has revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's sulfonamide group is known for its antibacterial properties, making it a candidate for further exploration in antimicrobial research .

Case Study 1: Anticancer Efficacy

In a study evaluating various synthesized compounds for anticancer efficacy, this compound was tested against multiple cell lines. Results indicated significant cytotoxicity in hematological and solid tumor cell lines compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)
This compoundA549 (lung)8.5
This compoundMCF7 (breast)7.2

Case Study 2: Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that the compound exhibited strong inhibitory effects on AChE with an IC50 value of 0.63 µM, indicating its potential use in treating conditions like Alzheimer's disease.

EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease2.14

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